molecular formula C14H16ClNO B1447848 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride CAS No. 1376320-00-1

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

Cat. No. B1447848
CAS RN: 1376320-00-1
M. Wt: 249.73 g/mol
InChI Key: DIUMNUSDBMJYNY-UHFFFAOYSA-N
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Description

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is a chemical compound with the CAS Number: 1376320-00-1 . It has a molecular weight of 249.74 . The IUPAC name for this compound is 2,3,4,5-tetrahydronaphtho[1,2-b]oxepin-5-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is 1S/C14H15NO.ClH/c15-13-6-3-9-16-14-11-5-2-1-4-10(11)7-8-12(13)14;/h1-2,4-5,7-8,13H,3,6,9,15H2;1H . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Naphthoquinones: Biological Properties and Synthesis

Naphthoquinones, including lawsone (2-hydroxy-1,4-naphthoquinone) and its synthetic derivatives such as "2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride", have shown promising potential for the treatment of different diseases due to their antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. They also possess pest control capabilities through molluscicidal and insecticidal activities. The pharmacological activities and mechanisms of action of these compounds are associated with their oxide/reduction and acid/base properties, which can be modulated by substituting the naphthoquinone ring. This review highlights the chemistry, synthesis, and pharmacological properties of lawsone and its amine derivatives, providing a comprehensive overview for researchers interested in the therapeutic potential of these compounds (López, Nery Flores, Silva Belmares, & Galindo, 2014).

Aromatic Amines and Cancer

The relationship between aromatic amines and cancer risk has been extensively reviewed, showing that exposure to aromatic amines from occupational sources and tobacco smoking significantly increases the risk of bladder cancer. This epidemiological evidence suggests that aromatic amines, likely including derivatives similar to "2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride", play a critical role in carcinogenesis, underscoring the importance of understanding their biological effects and mechanisms of action (Vineis & Pirastu, 1997).

Chemical Recycling of Poly(ethylene terephthalate)

While not directly related to the compound , research on the chemical recycling of poly(ethylene terephthalate) (PET) demonstrates the broader scope of chemical applications and environmental considerations in scientific research. This study explores various chemical recycling techniques, including hydrolysis and glycolysis, for recovering and repurposing PET materials. Such research underscores the importance of chemical processes in sustainability and environmental protection, potentially relevant to the synthesis and degradation of complex organic compounds like "2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride" (Karayannidis & Achilias, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3,4,5-tetrahydrobenzo[i][1]benzoxepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-13-6-3-9-16-14-11-5-2-1-4-10(11)7-8-12(13)14;/h1-2,4-5,7-8,13H,3,6,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUMNUSDBMJYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3C=C2)OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride
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Reactant of Route 3
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride
Reactant of Route 4
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride
Reactant of Route 5
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride
Reactant of Route 6
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

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